molecular formula C13H11F3N2O B12355098 2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile

2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile

Katalognummer: B12355098
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: LQIOCZDHAXBRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile is a chemical compound with a complex structure that includes a piperidine ring, a trifluoromethyl group, and a carbonitrile group

Vorbereitungsmethoden

The synthesis of 2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its structure may be modified to create new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile can be compared with other similar compounds, such as:

    2-Oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile: This compound has a similar structure but contains a pyridine ring instead of a piperidine ring.

    2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile: Another similar compound with a dihydropyridine ring.

    2-Amino-5-oxo-4-(3,5-bis(trifluoromethyl)phenyl): This compound contains additional trifluoromethyl groups and an amino group.

Eigenschaften

Molekularformel

C13H11F3N2O

Molekulargewicht

268.23 g/mol

IUPAC-Name

2-oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17)12(19)18-11/h1-3,6,9,11H,4-5H2,(H,18,19)

InChI-Schlüssel

LQIOCZDHAXBRIT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC(=O)C1C#N)C2=CC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.